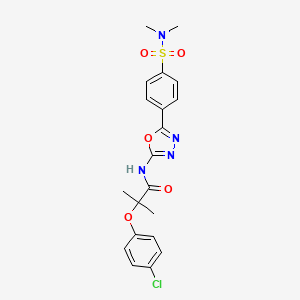
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H21ClN4O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives, such as 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride, involves several steps. The main sections of the synthesis process include: synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidin-4-amine core with an ethoxy group at the 6-position and a piperidin-3-ylmethyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of 6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is 272.78. More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
- Intermediate in Potent Inhibitors Synthesis : A key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors is 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, derived from 2,4-dichloro-5-fluoropyrimidine. This process offers an economical alternative for synthesis, crucial in drug development (Zhang et al., 2009).
Antibacterial Activity
- Microwave-Assisted Synthesis and Antibacterial Properties : Microwave-assisted synthesis has been used to create piperidine-containing pyrimidine imines and thiazolidinones. These compounds exhibit significant antibacterial activity, showing the potential for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal Activity
- Novel Pyrimidine Derivatives for Antifungal Use : Novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties have shown significant in vitro antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential as antifungal agents (Wang et al., 2018).
GPR119 Agonist Development
- GPR119 Agonists for Metabolic Disorders : A novel series of GPR119 agonists, which include N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, has been developed. These compounds demonstrate potential in treating metabolic disorders by enhancing insulin secretion and lowering plasma glucose levels (Kubo et al., 2021).
Antihypertensive Activity
- Potential in Antihypertensive Medication : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been identified with significant antihypertensive activity in spontaneously hypertensive rats, highlighting their potential in developing new antihypertensive medications (Bennett et al., 1981).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-6-11(15-9-16-12)14-8-10-4-3-5-13-7-10;/h6,9-10,13H,2-5,7-8H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVLPHEWPYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-N-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)

![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)



![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)
